

In-Depth Technical Guide: (1R,2S)-2-Aminocyclohexanol Hydrochloride

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Compound of Interest

Compound Name: (1R,2S)-2-aminocyclohexanol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2S)-2-aminocyclohexanol hydrochloride**, a pivotal chiral building block in modern organic synthesis and drug discovery. This document details its physicochemical properties, synthesis methodologies, and its significant role in the development of therapeutic agents, particularly as a scaffold for enzyme inhibitors.

Physicochemical Properties

(1R,2S)-2-aminocyclohexanol hydrochloride is a white to off-white crystalline solid. Its chirality, conferred by the specific stereochemistry at the 1 and 2 positions of the cyclohexyl ring, is a critical feature that dictates its application in asymmetric synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ ClNO	[1] [2]
Molecular Weight	151.63 g/mol	[1] [2]
CAS Number	190792-72-4	[1]
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water	
Stereochemistry	(1R,2S)	[1]

Synthesis Methodology

The enantioselective synthesis of (1R,2S)-2-aminocyclohexanol is crucial for its application as a chiral auxiliary and building block. One effective method involves the asymmetric aminohydroxylation of cyclohexene. The resulting amino alcohol is then converted to its hydrochloride salt.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclohexene

This protocol outlines a general procedure for the synthesis of the free amino alcohol, which is subsequently converted to the hydrochloride salt.

Step	Procedure
1. Catalyst Preparation	In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a chiral ligand (e.g., a derivative of a Cinchona alkaloid) and a suitable metal precursor (e.g., a potassium osmate salt) are dissolved in an appropriate solvent system (e.g., a mixture of t-butanol and water). The mixture is stirred at a controlled temperature to form the active chiral catalyst complex.
2. Aminohydroxylation	Cyclohexene is added to the reaction mixture, followed by the slow, simultaneous addition of a nitrogen source (e.g., chloramine-T or a related sulfonamide derivative) and a base (e.g., sodium hydroxide). The reaction is maintained at a low temperature (e.g., 0 °C) and stirred vigorously for a specified period, typically several hours, until the reaction is complete as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up and Isolation	Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite) to decompose the osmate esters. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude (1R,2S)-2-aminocyclohexanol.
4. Purification	The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of

methanol in dichloromethane) to afford the enantiomerically pure (1R,2S)-2-aminocyclohexanol.

5. Hydrochloride Salt Formation

The purified (1R,2S)-2-aminocyclohexanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The resulting white solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield (1R,2S)-2-aminocyclohexanol hydrochloride.

Applications in Asymmetric Synthesis and Drug Discovery

The distinct stereochemical arrangement of the amino and hydroxyl groups on the cyclohexane scaffold makes (1R,2S)-2-aminocyclohexanol a valuable chiral precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis.

Chiral Ligand Synthesis

(1R,2S)-2-aminocyclohexanol serves as a versatile starting material for the synthesis of chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions, with high enantioselectivity.



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Caption: Synthesis of chiral ligands from (1R,2S)-2-aminocyclohexanol.

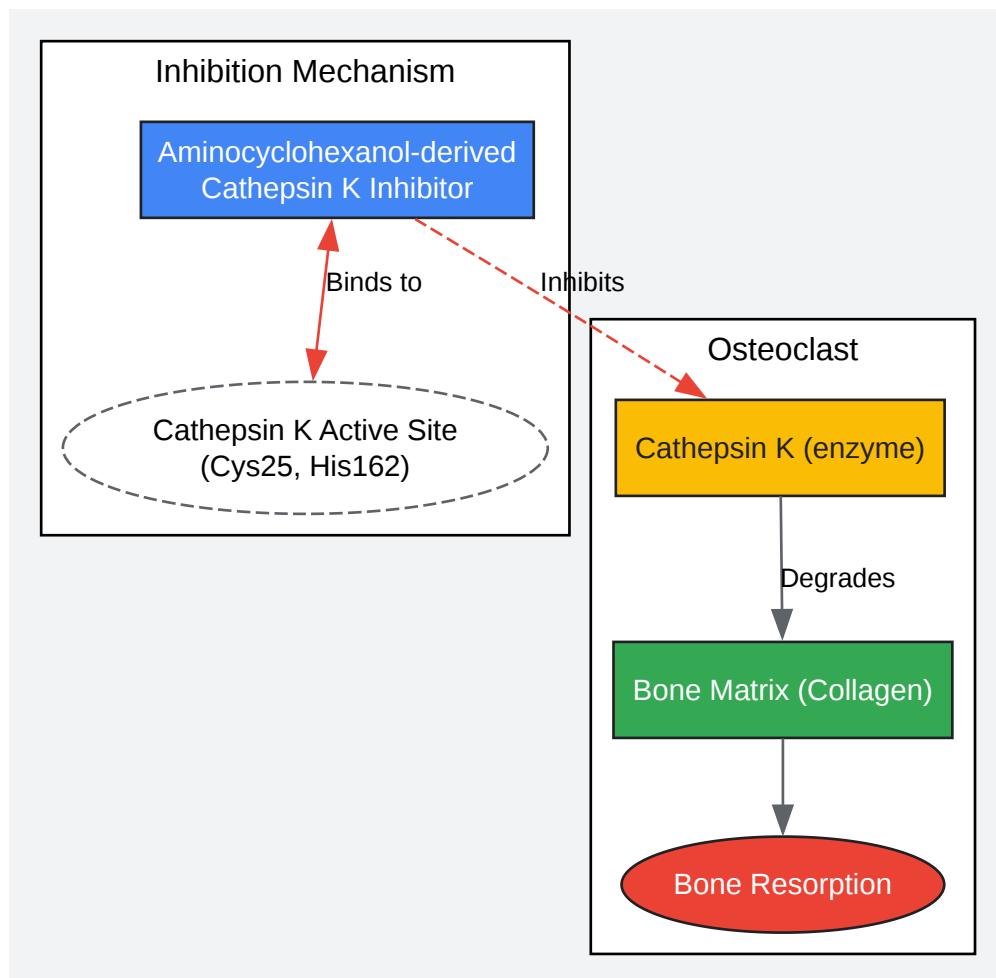
Precursor for Enzyme Inhibitors

A significant application of **(1R,2S)-2-aminocyclohexanol hydrochloride** is in the synthesis of enzyme inhibitors. Its rigid chiral scaffold allows for the precise spatial orientation of pharmacophoric groups, leading to potent and selective inhibition of therapeutic targets.

Case Study: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis. Derivatives of aminocyclohexanol have been explored as potent inhibitors of cathepsin K.

The mechanism of inhibition often involves the interaction of a warhead group on the inhibitor with the catalytic cysteine residue in the active site of cathepsin K. The aminocyclohexanol scaffold serves to position this warhead and other functional groups for optimal binding affinity and selectivity.



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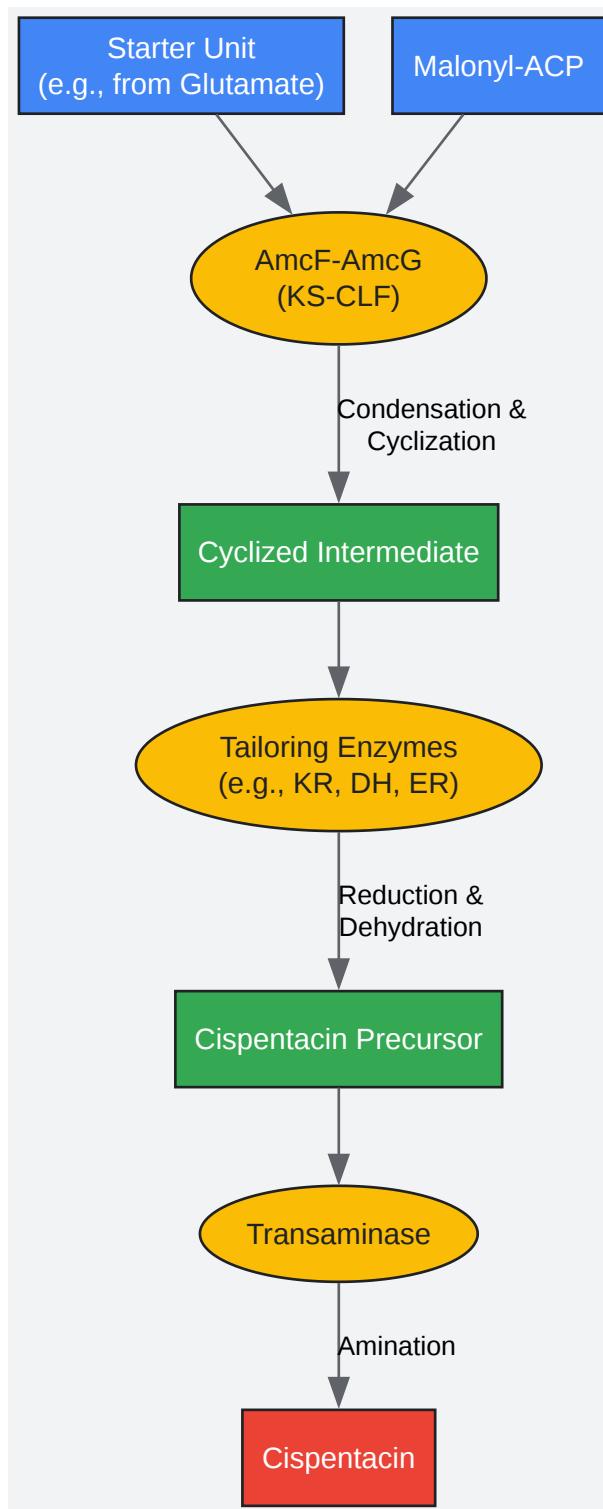
Caption: Mechanism of Cathepsin K inhibition by an aminocyclohexanol derivative.

Biological Relevance and Signaling Pathways

While **(1R,2S)-2-aminocyclohexanol hydrochloride** itself is not typically a direct modulator of signaling pathways, its derivatives are designed to interact with specific biological targets. Its structural motif is found in natural products and is relevant to biosynthetic pathways.

Relevance to Cispentacin Biosynthesis

The aminocyclohexanol core is structurally related to the aminocyclopentanol core of cispentacin, an antifungal antibiotic. The biosynthesis of cispentacin involves a unique set of enzymes, including a type II polyketide synthase (PKS)-like machinery.^{[3][4]} Understanding these pathways can provide insights for synthetic biology and the development of novel antimicrobial agents.



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Caption: Simplified overview of the cispentacin biosynthesis pathway.

Conclusion

(1R,2S)-2-Aminocyclohexanol hydrochloride is a fundamentally important molecule in the field of stereoselective synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex chiral molecules. Its application in the development of enzyme inhibitors, such as those targeting cathepsin K, highlights its significance in modern drug discovery programs aimed at treating a range of human diseases. The continued exploration of this and related chiral scaffolds is expected to yield novel therapeutic agents with enhanced potency and selectivity.

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